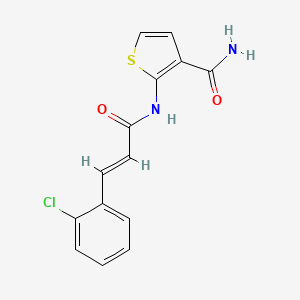
(E)-2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxamide, also known as CCT251545, is a small molecule inhibitor that has been developed for cancer treatment. It is a potent and selective inhibitor of the checkpoint kinase 1 (Chk1), which is a key regulator of the DNA damage response pathway. The inhibition of Chk1 activity by CCT251545 has been shown to enhance the efficacy of DNA-damaging agents in cancer cells.
作用機序
The mechanism of action of (E)-2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxamide involves the inhibition of Chk1, which is a key regulator of the DNA damage response pathway. Chk1 is activated in response to DNA damage and regulates the cell cycle to allow for DNA repair. Inhibition of Chk1 activity by this compound prevents the repair of DNA damage, leading to cell death. This is particularly effective in cancer cells, which often have defects in the DNA damage response pathway.
Biochemical and Physiological Effects:
This compound has been shown to have potent activity against cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of DNA-damaging agents in cancer cells. In addition, this compound has been shown to inhibit the growth of cancer cells in animal models, suggesting that it may be an effective treatment for various types of cancer.
実験室実験の利点と制限
One advantage of (E)-2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxamide is its potent activity against cancer cells. It has also been shown to enhance the efficacy of DNA-damaging agents, making it a promising candidate for combination therapy. However, one limitation of this compound is its selectivity for Chk1, which may limit its effectiveness in certain types of cancer. In addition, further studies are needed to determine the optimal dosing and administration schedule for this compound.
将来の方向性
There are several future directions for research on (E)-2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxamide. One area of interest is the development of combination therapies using this compound and other DNA-damaging agents. Another area of interest is the identification of biomarkers that can predict the response to this compound treatment. In addition, further studies are needed to determine the optimal dosing and administration schedule for this compound, as well as its potential use in combination with other cancer treatments.
合成法
The synthesis of (E)-2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxamide involves a multi-step process that starts with the reaction of 2-chlorobenzonitrile with ethyl acrylate to form 3-(2-chlorophenyl)acrylic acid ethyl ester. The ester is then converted to the corresponding amide using ammonia. The amide is then reacted with thiophene-3-carboxylic acid in the presence of a coupling agent to form this compound.
科学的研究の応用
(E)-2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to enhance the sensitivity of cancer cells to DNA-damaging agents such as ionizing radiation and chemotherapy drugs. This is due to the inhibition of Chk1, which prevents the repair of DNA damage and leads to cell death. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may be an effective treatment for various types of cancer.
特性
IUPAC Name |
2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c15-11-4-2-1-3-9(11)5-6-12(18)17-14-10(13(16)19)7-8-20-14/h1-8H,(H2,16,19)(H,17,18)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHRIJDADWTGJQ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=C(C=CS2)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=C(C=CS2)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-((7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2623620.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2623622.png)
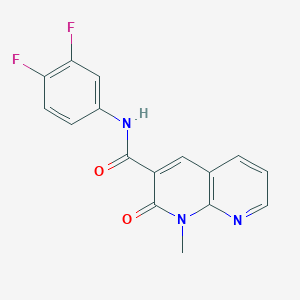
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-fluorophenoxy)acetamido)benzofuran-2-carboxamide](/img/structure/B2623627.png)
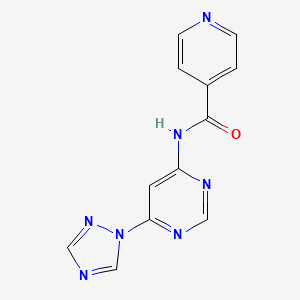
![N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide](/img/structure/B2623630.png)
![Methyl (1S,5R,6R,7S)-7-chlorosulfonylbicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2623632.png)
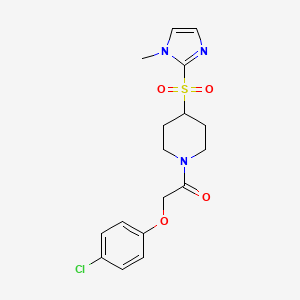
![Ethyl 3-(4,7-dimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2623634.png)
![7-(2-methoxyethyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2623636.png)
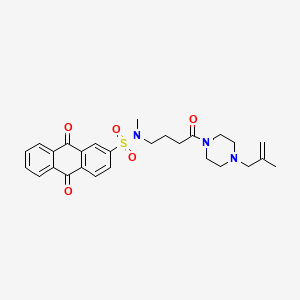
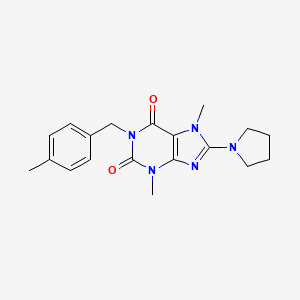
![Ethyl 2-{[(4-cyanophenyl)carbamoyl]amino}acetate](/img/structure/B2623640.png)
![2-[1-(Benzenesulfonyl)piperidine-4-carbonyl]cyclohexane-1,3-dione](/img/structure/B2623641.png)